RXRβ Potency vs. Bexarotene and LG100268
CD 3254 demonstrates an EC50 of ~10 nM at human RXRβ in reporter assays [1]. This potency positions it between the pan-agonist Bexarotene (EC50 = 24-25 nM for RXRβ) and the highly potent pan-agonist LG100268 (EC50 = 3 nM for RXRβ) [2].
| Evidence Dimension | RXRβ Agonist Potency (EC50) |
|---|---|
| Target Compound Data | ~10 nM |
| Comparator Or Baseline | Bexarotene: 24-25 nM; LG100268: 3 nM |
| Quantified Difference | CD 3254 is ~2.5-fold more potent than Bexarotene and ~3-fold less potent than LG100268 at RXRβ |
| Conditions | Cell-based reporter assays |
Why This Matters
This intermediate potency may be advantageous for applications where maximum receptor activation is not desired or for minimizing receptor desensitization.
- [1] Netascientific. (n.d.). CD3254 Product Page. View Source
- [2] MedChemExpress. (n.d.). LG100268 Product Page. View Source
